REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[CH3:17][C:18](=[O:19])[O:20][C:21](=[O:22])[CH3:23].[CH3:26][OH:27].[K+:15].[K+:16].[NH2:1][CH2:2][C:3]1([OH:10])[CH2:4][CH2:5][N:6]([CH3:9])[CH2:7][CH2:8]1.[Na+:25].[OH-:24]>>[NH:1]([CH2:2][C:3]1([OH:10])[CH2:4][CH2:5][N:6]([CH3:9])[CH2:7][CH2:8]1)[C:18]([CH3:17])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CN1CCC(O)(CN)CC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NCC1(O)CCN(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |